molecular formula C7H9N3O B1345730 Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- CAS No. 41899-16-5

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-

Cat. No.: B1345730
CAS No.: 41899-16-5
M. Wt: 151.17 g/mol
InChI Key: BUHCXGHKCRSVHM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound features a fused imidazole and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an α-haloketone, followed by cyclization in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where various substituents can be introduced at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyridazine

Comparison: Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHCXGHKCRSVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CCNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194671
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41899-16-5
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041899165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
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